molecular formula C10H11NO5 B3203976 Ethyl 3-methoxy-4-nitrobenzoate CAS No. 10259-23-1

Ethyl 3-methoxy-4-nitrobenzoate

Cat. No. B3203976
CAS RN: 10259-23-1
M. Wt: 225.2 g/mol
InChI Key: OEYYXGVEPQQPLP-UHFFFAOYSA-N
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Description

Ethyl 3-methoxy-4-nitrobenzoate is a chemical compound with the molecular formula C10H11NO5 . It is closely related to Methyl 3-methoxy-4-nitrobenzoate and Ethyl 3-nitrobenzoate .


Synthesis Analysis

The synthesis of Ethyl 3-methoxy-4-nitrobenzoate can be achieved through a series of reactions. A common approach involves the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction . Another approach could start with nitro reduction leading to p-aminobenzoic acid, followed by the formation of the related ethyl ester product .


Molecular Structure Analysis

The molecular structure of Ethyl 3-methoxy-4-nitrobenzoate can be analyzed using X-ray single crystal diffraction . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 3-methoxy-4-nitrobenzoate include nitration, conversion from the nitro group to an amine, and bromination . In the case of a Friedel Crafts acylation, the acyl group must go on first because the end product is para, and a para directing group must be utilized .


Physical And Chemical Properties Analysis

Ethyl 3-methoxy-4-nitrobenzoate is a light yellow to beige crystalline powder . It is insoluble in water but soluble in alcohol and ether .

Scientific Research Applications

Chemical Reactivity and Interactions

Ethyl 3-methoxy-4-nitrobenzoate's reactivity, particularly in the context of hydrolysis, has been explored in various studies. Iskander, Tewfik, and Wasif (1966) investigated the impact of the nitro-group on the rates of alkaline hydrolysis of ethyl nitrobenzoates. They found that a nitro-group in the 4-position significantly increases the rate of hydrolysis, a change attributed to steric and mesomeric interactions in the system (Iskander, Tewfik, & Wasif, 1966).

Effects on Plant Growth

Dimmock (1967) conducted a study on the effects of derivatives of 4-hydroxy-3-nitrobenzoic acid and 4-methoxy-3-nitrobenzoic acid on plant growth, particularly their ability to induce chlorosis. Ethyl 4-methoxy-3-nitrobenzoate was shown to significantly affect the iron content and reduce the quantity of pigments in plants, leading to chlorosis (Dimmock, 1967).

Synthesis and Structural Studies

Sathyanarayana and Poojary (2021) described the synthesis of a derivative from ethyl 4-(butylamino)-3-nitrobenzoate and characterized its structure using various spectroscopic techniques. This study contributes to understanding the molecular structure and potential applications of ethyl 3-methoxy-4-nitrobenzoate derivatives in scientific research (Sathyanarayana & Poojary, 2021).

Nonlinear Optical Properties

Vijayakumar et al. (2011) investigated the third-order nonlinear optical properties of a charge-transfer organic compound closely related to ethyl 3-methoxy-4-nitrobenzoate. The study explored the nonlinear response of the samples using Degenerate Four Wave Mixing (DFWM) and Optical Kerr Gate (OKG) techniques, contributing to the understanding of the material's potential in optical applications (Vijayakumar, Sudheesh, Sharafudeen, & Chandrasekharan, 2011).

Safety And Hazards

Ethyl 3-methoxy-4-nitrobenzoate should be handled with care. Avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Future Directions

The future directions for Ethyl 3-methoxy-4-nitrobenzoate could involve optimizing the synthesis process. For instance, the application of traditional reactions in refined systems, such as continuous flow, could be a technological bottleneck that allows approaches aimed at the optimization of productivity .

properties

IUPAC Name

ethyl 3-methoxy-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-3-16-10(12)7-4-5-8(11(13)14)9(6-7)15-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYYXGVEPQQPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methoxy-4-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Iskander, R Tewfik, S Wasif - Journal of the Chemical Society B …, 1966 - pubs.rsc.org
While a nitro-group in the 4-position increases the rate of alkaline hydrolysis of ethyl benzoate in 80% v/v aqueous ethanol at 35ca. 120 times, it increases it only ca. 7 times when in the …
Number of citations: 9 pubs.rsc.org
IA Ismail, DE Sharp, MR Chedekel - The Journal of Organic …, 1980 - ACS Publications
… 29.6 g (95.9% yield) of ethyl 3-methoxy-4-nitrobenzoate as a light tan residue. This residue … Ethyl 3-methoxy-4-nitrobenzoate (25.4 g) dissolved in 300 mL of 95% ethanol with 0.3 g of …
Number of citations: 26 pubs.acs.org
IA Ismail - 1980 - search.proquest.com
The color of mammalian skin is dependent on two classes of pigment known as eumelanins and phaeomelanins. The eumelanins are photoprotective and found mostly in dark skinned …
Number of citations: 3 search.proquest.com

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